4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide
Overview
Description
4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways or disrupt the function of cancer cells by targeting specific proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Thiosemicarbazides: These compounds are precursors to thiadiazoles and have been studied for their wide range of biological activities.
Uniqueness
4-(1,2,3-Thiadiazol-4-yl)benzyl aminomethanimidothioate hydrobromide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl]methyl carbamimidothioate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S2.BrH/c11-10(12)15-5-7-1-3-8(4-2-7)9-6-16-14-13-9;/h1-4,6H,5H2,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZBRXDJULSKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(=N)N)C2=CSN=N2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372301 | |
Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253586-55-9 | |
Record name | [4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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